![molecular formula C8H12N2O3 B6309666 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95% CAS No. 1899834-30-0](/img/structure/B6309666.png)

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

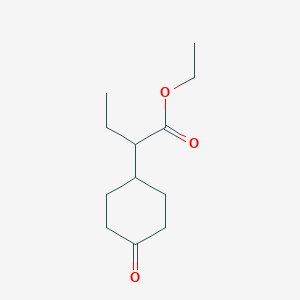

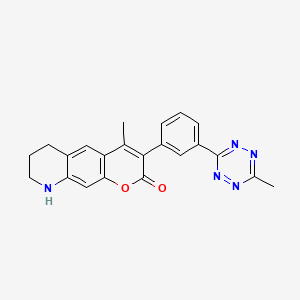

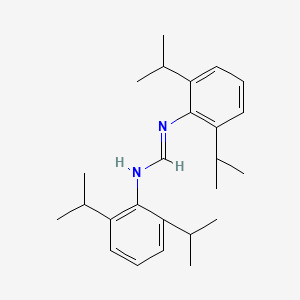

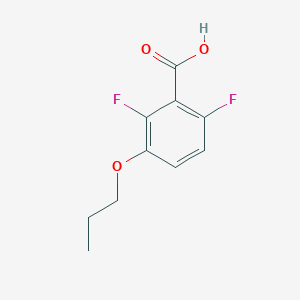

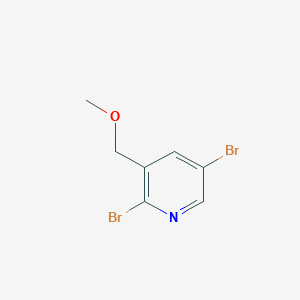

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

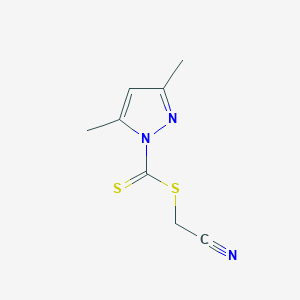

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One such method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Scientific Research Applications

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of a variety of organic compounds, such as amides, esters, and heterocycles. It has also been used in the synthesis of a variety of medicinal compounds, such as antibiotics, antifungals, and antivirals. In addition, it has been used in the synthesis of a variety of materials, such as polymers, nanomaterials, and catalysts.

Mechanism of Action

Target of Action

activities . They have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

For instance, they have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that result in its anti-infective activities.

Biochemical Pathways

1,2,4-oxadiazoles have been synthesized as anti-infective agents, suggesting they may affect pathways related to infection and immune response .

Pharmacokinetics

It’s known that the evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .

Result of Action

Given its classification as an anti-infective agent, it can be inferred that the compound likely has effects on microbial cells, potentially inhibiting their growth or viability .

Advantages and Limitations for Lab Experiments

The main advantage of 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% for lab experiments is its ability to facilitate the synthesis of a variety of organic compounds, medicinal compounds, and materials. This makes it a useful reagent for a variety of research applications. The main limitation of the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The future directions of 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% research are numerous. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in medicine and materials science. Another potential direction is to explore its potential as a catalyst for the synthesis of other organic compounds and materials. In addition, further research could be done to explore its potential as a drug delivery system or to explore its potential for use in biotechnology applications. Finally, further research could be done to explore its potential for use in green chemistry applications, such as in the synthesis of renewable and biodegradable materials.

Synthesis Methods

The synthesis of 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% is typically accomplished via the reaction of 2-methyl-5-nitrobenzoic acid with 3-t-butyl-[1,2,4]oxadiazole in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol, and the reaction is typically complete within 1-2 hours. The resulting product is then purified by recrystallization to obtain 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95%.

properties

IUPAC Name |

methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(13-10-7)6(11)12-4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOQNKBRPHNKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)